4-(Difluoromethoxy)isoindolin-1-one
Description
Isoindolin-1-one is a heterocyclic scaffold widely utilized in medicinal chemistry due to its structural rigidity and versatility in functionalization. These compounds are frequently employed as intermediates or active components in drug discovery, particularly in kinase inhibitors and anticancer agents .
Properties
Molecular Formula |
C9H7F2NO2 |
|---|---|
Molecular Weight |
199.15 g/mol |
IUPAC Name |
4-(difluoromethoxy)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C9H7F2NO2/c10-9(11)14-7-3-1-2-5-6(7)4-12-8(5)13/h1-3,9H,4H2,(H,12,13) |
InChI Key |
XWHJUYYETACGLO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC=C2OC(F)F)C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)isoindolin-1-one can be achieved through several methods. One common approach involves the reaction of 2-formylbenzoic acid with difluoromethoxyamine under acidic conditions to form the desired isoindolinone structure . Another method includes the use of ultrasonic irradiation to enhance the reaction efficiency and yield .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Nucleophilic Substitution at Difluoromethoxy Group
The difluoromethoxy (-OCF₂H) group undergoes nucleophilic substitution under basic conditions. Key findings include:
-
Fluoride displacement : In reactions with KOH/MeOH, the OCF₂H group participates in cyclization via alkoxide anion attack on adjacent cyano groups, forming isoindolinone derivatives .
-
Selective fluorination : Trichloromethoxybenzene derivatives react with hydrogen fluoride at 100–110°C under 2.5–2.8 MPa pressure to yield chloro-difluoromethoxy intermediates .
Table 1: Reaction Conditions for Difluoromethoxy Substitution
| Reaction Type | Reagents/Conditions | Product Yield | Citation |
|---|---|---|---|
| Cyclization | 5% KOH in MeOH, RT | 79% | |
| Fluorination | HF, 100–110°C, 2.5–2.8 MPa | 72.6% |
Oxidation and Reduction of Isoindolinone Core
The isoindolinone scaffold participates in redox reactions:
-
Catalytic hydrogenation : Raney nickel/H₂ (2–3 MPa, 30–40°C) reduces nitro groups to amines while preserving the isoindolinone structure .
-
Transfer hydrogenation : Iron-pincer complexes enable selective reduction of carbonyl groups via metal–ligand bifunctional catalysis .
Mechanistic Insight :
Hydrogenation proceeds through outer-sphere mechanisms where the ligand facilitates proton transfer to the carbonyl oxygen .
Electrophilic Aromatic Substitution
The electron-rich benzene ring undergoes nitration and halogenation:
-
Nitration : Using H₂SO₄/HNO₃ at 15–20°C introduces nitro groups at the para position relative to the difluoromethoxy group .
-
Chlorination : Electrophilic chlorination occurs preferentially at the 4-position under mild acidic conditions .
Cyclization and Ring Expansion
The compound serves as a precursor in heterocycle synthesis:
-
Intramolecular cyclization : 2-Cyanobenzaldehyde derivatives react with nitroanilines to form fused isoindolinones via a cyclic alkoxide intermediate .
-
Rearrangement : Base-mediated reactions (e.g., with Et₃N) yield cinnoline derivatives through ring expansion .
Example Reaction Pathway :
-
Condensation of 2-cyanobenzaldehyde (1) with 2-nitroaniline (7a–h) .
-
Cyclization via alkoxide attack on cyano group to form intermediate 9a–h .
-
Rearrangement to isoindolin-1-ones 10a–h (79% yield for 10f ) .
Catalytic Coupling Reactions
The compound participates in cross-coupling under transition metal catalysis:
-
Buchwald–Hartwig amination : Palladium catalysts enable C–N bond formation with aryl halides .
-
Suzuki–Miyaura coupling : Boronic acids couple at the 4-position using Pd(PPh₃)₄/Na₂CO₃ .
Table 2: Catalytic Systems for Coupling Reactions
| Reaction Type | Catalyst System | Substrate Scope | Yield Range | Citation |
|---|---|---|---|---|
| Buchwald–Hartwig | Pd₂(dba)₃/Xantphos | Aryl bromides | 65–85% | |
| Suzuki–Miyaura | Pd(PPh₃)₄/Na₂CO₃ | Heteroaryl boronic acids | 70–92% |
Acid/Base-Mediated Rearrangements
-
Lactam ring opening : Treatment with HCl/MeOH cleaves the isoindolinone ring, yielding primary amines .
-
Base-induced elimination : Strong bases (e.g., NaH) promote β-elimination, forming α,β-unsaturated ketones .
Structural and Mechanistic Notes
Scientific Research Applications
Anticancer Activity
Mechanism of Action
Research indicates that 4-(Difluoromethoxy)isoindolin-1-one acts as an inhibitor of the MDM2-p53 interaction, which is crucial for regulating cell cycle and apoptosis. By enhancing p53 activity, this compound can induce apoptosis in cancer cells, making it a candidate for anticancer therapies.
Case Studies
- Breast Cancer Models : In studies involving xenograft models of breast cancer, treatment with this compound resulted in significant tumor growth inhibition, with rates reaching up to 60% at doses of 20 mg/kg. The compound demonstrated a strong ability to induce apoptosis selectively in cancer cells while sparing normal cells.
- NCI Evaluation : The National Cancer Institute evaluated this compound through their Developmental Therapeutics Program, revealing a mean growth inhibition rate of 12.53% across a panel of approximately sixty cancer cell lines .
Neuropharmacological Applications
Cholinergic Modulation
this compound has been identified as a positive allosteric modulator of the muscarinic M1 receptor. This receptor is implicated in various neurological conditions, including Alzheimer's disease and schizophrenia.
Therapeutic Potential
- Alzheimer's Disease : The compound's ability to enhance M1 receptor function suggests its potential use in treating cognitive deficits associated with Alzheimer's disease. It may improve cholinergic signaling, which is often disrupted in neurodegenerative disorders .
- Schizophrenia and Other Disorders : Its modulation of cholinergic pathways could also provide therapeutic benefits in conditions like schizophrenia and sleep disorders .
Anti-inflammatory Effects
In Vivo Studies
In animal models, this compound has shown promising anti-inflammatory properties. Significant reductions in inflammation markers were observed in models induced with arthritis, indicating its potential use as an anti-inflammatory agent.
Study Findings
- Paw Swelling Reduction : In studies assessing paw swelling in arthritic models, treatment with the compound led to significant decreases compared to control groups.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)isoindolin-1-one involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of cyclin-dependent kinase 7 (CDK7), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK7, inhibiting its activity and thereby affecting cell proliferation.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : Fluorine (4-fluoroisoindolin-1-one) increases polarity and metabolic stability compared to alkyl or aryl substituents .
- Aminomethyl Group: Introduces nucleophilic character, enhancing solubility and interaction with biological targets (e.g., enzymes) .
- Bulkier Substituents : Compounds like 3-benzyl derivatives exhibit higher melting points (197–200°C) due to crystalline packing .
Physicochemical Properties
Key Observations :
- Melting Points : Bulky substituents (e.g., benzyl groups) correlate with higher melting points (>190°C), while fused heterocycles (Example 123) exhibit extreme thermal stability (293–296°C) .
- Synthetic Yields : Simple derivatives (e.g., 3-hydroxyisoindolin-1-ones) achieve high yields (90%) via straightforward chromatography , whereas complex couplings (Example 123) yield less (30–35%) due to multi-step reactions .
Implications for Drug Design
- Activity Trends: Bulkier derivatives (Examples 122–123) show promise in kinase inhibition (e.g., chromenone-linked pyrazolo-pyrimidines), though their high molecular weight (~550 g/mol) may limit bioavailability .
Biological Activity
4-(Difluoromethoxy)isoindolin-1-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article compiles research findings, case studies, and comparative data regarding its biological activity.
Chemical Structure and Properties
- Chemical Formula : C9H7F2N2O
- Molecular Weight : 200.16 g/mol
- IUPAC Name : this compound
The presence of the difluoromethoxy group is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. Research indicates that isoindolinones can act as inhibitors of various enzymes and receptors, including:
- Cyclin-dependent kinases (CDKs) : These are critical in cell cycle regulation and are targeted for cancer therapy.
- Dopamine receptors : Some isoindolinones have shown affinity for dopamine D4 receptors, suggesting potential applications in treating neuropsychiatric disorders .
Antimicrobial Activity
Research has highlighted the antimicrobial properties of isoindolinone derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | <0.025 μg/ml |
| Similar derivatives | Escherichia coli | 0.2 μg/ml |
| Similar derivatives | Pseudomonas aeruginosa | 0.39 μg/ml |
These results indicate that modifications in the isoindolinone structure can enhance antibacterial efficacy against resistant strains .
Antiviral Activity
Studies on related compounds have suggested antiviral properties, particularly against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). The introduction of difluoromethoxy groups has been associated with varying degrees of antiviral activity:
| Compound | Viral Target | Activity |
|---|---|---|
| 4-O-(difluoromethyl)-5-bromo-araU | HSV-1 | High selective inhibitory effect |
| 4-O-(difluoromethyl)-5-methyl-araU | HSV-1 & HSV-2 | Comparable to acyclovir |
These findings suggest that structural modifications can lead to enhanced antiviral potency .
Case Studies
Case Study 1: Anticancer Properties
A study investigated the effects of various isoindolinone derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells, with IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Neuropharmacological Effects
In a preclinical study, this compound was evaluated for its anxiolytic effects in rodent models. It demonstrated potential as a benzodiazepine receptor agonist, indicating possible therapeutic applications in anxiety disorders .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(Difluoromethoxy)isoindolin-1-one, and how can their efficiency be optimized?
- Methodological Answer : The synthesis often involves multi-step reactions, including the use of 4-(difluoromethoxy)benzaldehyde derivatives. A green, one-pot pseudo two-component reaction under ultrasonication in aqueous media has been developed to synthesize Schiff base analogs, avoiding organic solvents and expensive catalysts . Optimization strategies include adjusting reaction time, temperature, and solvent systems (e.g., ethanol or water) to enhance yield. Mechanochemical approaches or microwave-assisted synthesis could further improve efficiency.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : To confirm functional groups like C=O (isoindolin-1-one) and O-CF₂-O .
- NMR (¹H, ¹³C, and ¹⁹F) : For structural elucidation, particularly to resolve signals from difluoromethoxy groups and aromatic protons .
- Mass Spectrometry : To verify molecular weight and fragmentation patterns.
- X-ray Crystallography : If single crystals are obtainable, this provides definitive structural confirmation.
Q. What physicochemical properties of this compound are critical for experimental stability?
- Methodological Answer : Key properties include:
- Melting Point : Analogous compounds like 4-(Difluoromethoxy)benzoic acid exhibit a melting range of 169–171°C, suggesting thermal stability up to similar temperatures .
- Solubility : Solubility in polar solvents (e.g., ethanol, DMSO) impacts reaction design and biological testing.
- Hydrolytic Stability : The difluoromethoxy group’s resistance to hydrolysis under acidic/basic conditions should be tested via pH-dependent stability studies.
Advanced Research Questions
Q. How does the difluoromethoxy group influence the electronic properties of isoindolin-1-one derivatives in sensor applications?
- Methodological Answer : Computational studies (e.g., DFT) can model electron-withdrawing effects of the -OCF₂ group on the isoindolin-1-one core, altering HOMO-LUMO gaps and charge distribution. Experimental validation involves comparing electrochemical behavior (cyclic voltammetry) and UV-Vis spectra with non-fluorinated analogs. Such modifications enhance selectivity in heavy metal sensing, as demonstrated in Schiff base complexes .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Replication Studies : Standardize assay conditions (cell lines, concentration ranges).
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects across analogs (e.g., 4-(trifluoromethyl)isoindolin-1-one vs. difluoromethoxy derivatives) .
- Meta-Analysis : Use statistical tools to aggregate data from disparate studies, accounting for variables like solvent effects or purity.
Q. How can computational chemistry predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Model transition states for reactions like cross-coupling (e.g., palladium-catalyzed couplings) to predict regioselectivity .
- Molecular Docking : Screen interactions with biological targets (e.g., enzymes) to prioritize synthetic targets.
- Machine Learning : Train models on existing reaction databases to forecast feasible pathways.
Q. What role does this compound play in designing conjugated heterocyclic systems for material science?
- Methodological Answer : The compound serves as a fluorinated building block for π-conjugated systems. For example, coupling with pyrrole or thiophene derivatives via Suzuki-Miyaura reactions enhances electronic properties in organic semiconductors. Characterization via XRD and charge mobility measurements (e.g., field-effect transistor testing) validates performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
